4-Ethyl-2-methoxy-5-methylphenol, also known as 4-ethylguaiacol, is an organic compound classified under the phenolic compounds. It is characterized by the presence of an ethyl group and a methoxy group attached to a benzene ring. This compound is commonly found in various biological contexts, particularly in wines affected by the Brettanomyces yeast, where it contributes to specific flavor profiles. At low concentrations, it can enhance complexity in wines, but at higher levels, it is associated with spoilage, imparting undesirable flavors reminiscent of animal or barnyard notes .
Source: 4-Ethyl-2-methoxy-5-methylphenol is primarily produced through the enzymatic activity of Brettanomyces species, which convert naturally occurring vinylphenols derived from cinnamic acids present in grape must into this compound .
Classification: This compound falls under the category of methoxyphenols, which are characterized by a methoxy group (-OCH₃) bonded to a phenolic structure. Its chemical formula is , and it has a molecular weight of approximately 152.19 g/mol .
The synthesis of 4-ethyl-2-methoxy-5-methylphenol can be achieved through several methods:
The molecular structure of 4-ethyl-2-methoxy-5-methylphenol features a benzene ring substituted with an ethyl group at the para position and a methoxy group at the ortho position relative to another methyl group.
4-Ethyl-2-methoxy-5-methylphenol can undergo various chemical reactions:
The mechanism of action for 4-ethyl-2-methoxy-5-methylphenol involves its interaction with various molecular targets within biological systems. The phenolic group allows for hydrogen bonding and electron transfer reactions that can influence biological pathways.
The average molecular weight is approximately 152.19 g/mol, and it exhibits typical characteristics associated with phenolic compounds such as volatility and reactivity towards electrophiles .
4-Ethyl-2-methoxy-5-methylphenol has several scientific uses:
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